Cas no 60783-93-9 (5-Bromo-2-isobutoxybenzoic Acid)

5-Bromo-2-isobutoxybenzoic Acid structure
60783-93-9 structure
Product Name:5-Bromo-2-isobutoxybenzoic Acid
CAS No:60783-93-9
MF:C11H13BrO3
MW:273.123122930527
MDL:MFCD06632820
CID:495559
PubChem ID:2243384
Update Time:2025-04-26

5-Bromo-2-isobutoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-bromo-2-(2-methylpropoxy)-
    • 5-bromo-2-(2-methylpropoxy)benzoic acid
    • 5-Bromo-2-isobutoxybenzoic acid
    • STK347611
    • AKOS000313480
    • SR-01000301474-1
    • CS-0313468
    • AN-329/43341585
    • SR-01000301474
    • DTXSID90367159
    • 60783-93-9
    • HMS1600K17
    • 5-bromo-2-isobutoxybenzoicacid
    • 5-Bromo-2-isobutoxybenzoic Acid
    • MDL: MFCD06632820
    • Inchi: 1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
    • InChI Key: IRNNDNQWGQNULE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(=O)O)C=1)OCC(C)C

Computed Properties

  • Exact Mass: 272.00479
  • Monoisotopic Mass: 272.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

5-Bromo-2-isobutoxybenzoic Acid Pricemore >>

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Additional information on 5-Bromo-2-isobutoxybenzoic Acid

Benzoic acid, 5-bromo-2-(2-methylpropoxy)- (CAS No. 60783-93-9): A Comprehensive Overview

Benzoic acid, 5-bromo-2-(2-methylpropoxy)-, identified by its Chemical Abstracts Service (CAS) number 60783-93-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzoic acid core substituted with a bromine atom at the 5-position and an isobutoxy group at the 2-position, has garnered attention due to its versatile applications and potential in various scientific domains.

The structural configuration of Benzoic acid, 5-bromo-2-(2-methylpropoxy)- makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and isobutoxy functional groups provides unique reactivity patterns, enabling its use in diverse chemical transformations. These properties have positioned the compound as a key player in the development of novel synthetic methodologies and drug candidates.

In recent years, there has been a growing interest in exploring the pharmacological potential of substituted benzoic acids. The bromine atom at the 5-position enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This characteristic has been exploited in medicinal chemistry to develop compounds with enhanced binding affinity to biological targets. Furthermore, the isobutoxy group contributes to lipophilicity, which can be crucial for improving drug bioavailability and membrane permeability.

One of the most compelling areas of research involving Benzoic acid, 5-bromo-2-(2-methylpropoxy)- is its application in the synthesis of bioactive molecules. Studies have demonstrated its utility in creating derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have synthesized analogs of this compound that exhibit inhibitory effects on specific enzymes implicated in disease pathways. These findings underscore the importance of Benzoic acid, 5-bromo-2-(2-methylpropoxy)- as a scaffold for drug discovery efforts.

The role of this compound in material science is also noteworthy. Its structural features make it suitable for use as a monomer or intermediate in polymer synthesis. Researchers have explored its incorporation into polymeric materials to enhance thermal stability and mechanical strength. Such advancements highlight the broad applicability of Benzoic acid, 5-bromo-2-(2-methylpropoxy)- beyond traditional pharmaceutical contexts.

The synthesis of Benzoic acid, 5-bromo-2-(2-methylpropoxy)- involves multi-step organic reactions that showcase modern synthetic techniques. The process typically begins with the bromination of benzoic acid followed by nucleophilic substitution with isobutanol derivatives. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields. These innovations are critical for sustainable chemical manufacturing and align with global efforts to minimize environmental impact.

In academic research, Benzoic acid, 5-bromo-2-(2-methylpropoxy)- has been employed as a model compound for studying reaction mechanisms and developing new synthetic strategies. Its well-defined structure allows chemists to probe fundamental principles in organic chemistry while maintaining relevance to practical applications. This dual role as both a research tool and a potential lead compound underscores its significance in the scientific community.

The future prospects for Benzoic acid, 5-bromo-2-(2-methylpropoxy)- are promising, with ongoing studies exploring its derivatives and novel applications. As computational chemistry advances, virtual screening methods are being used to identify promising analogs with enhanced properties. Such computational approaches complement traditional experimental work and accelerate the discovery process.

In conclusion, Benzoic acid, 5-bromo-2-(2-methylpropoxy)-, CAS No. 60783-93-9, represents a versatile and multifaceted compound with applications spanning pharmaceuticals, material science, and synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its importance is likely to grow further.

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